

Technical Guide: Structure-Activity Relationship (SAR) of 4-Amino Substituted Pyrazoles

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Compound of Interest

Compound Name: *3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile*

CAS No.: 879223-59-3

Cat. No.: B11765458

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Executive Summary

The 4-amino substituted pyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for ATP-competitive kinase inhibition (CDK, JAK, JNK). Unlike their 3-amino or 5-amino regioisomers, 4-aminopyrazoles possess a unique geometry that facilitates bidentate hydrogen bonding with the kinase hinge region while directing substituents into the solvent-exposed front pocket or the hydrophobic back pocket.

This guide objectively compares the 4-aminopyrazole scaffold against alternative nitrogenous heterocycles, providing experimental protocols for synthesis and biological validation.

The Scaffold Advantage: Why 4-Amino?

In kinase drug discovery, the "hinge binder" is the moiety that anchors the inhibitor to the ATP-binding site. The 4-aminopyrazole offers distinct advantages over common alternatives:

- **Geometry:** The exocyclic amine at C4 and the endocyclic nitrogen (N1 or N2) form a Donor-Acceptor (D-A) motif perfectly spaced to interact with the backbone carbonyl and amide

nitrogen of the kinase hinge (e.g., Leu83 in CDK2).

- **Solubility:** Compared to indazoles (fused bicyclic systems), the monocyclic pyrazole core is less lipophilic (lower LogP), improving oral bioavailability and reducing non-specific protein binding.
- **Vector Control:** The C3 and C5 positions allow for symmetrical or asymmetrical substitution to probe the "gatekeeper" residue, a flexibility often lacking in pyrimidines or pyridines.

Comparative SAR Analysis

Scenario A: Regioisomerism (4-Amino vs. 3-Amino)

A critical decision in early discovery is the placement of the amino group. Data indicates that while 3-aminopyrazoles are easier to synthesize, 4-aminopyrazoles often yield superior selectivity profiles.

Case Study: JNK3 vs. p38 Selectivity Data derived from comparative studies in J. Med. Chem. and Bioorg.[1][2][3] Med. Chem.

Feature	4-Aminopyrazole Scaffold	3-Aminopyrazole Scaffold	Indazole Scaffold
Binding Mode	Planar, occupies small active sites (JNK3)	Flexible, often promiscuous	Rigid, bulky
Selectivity (JNK3/p38)	High (>1000-fold)	Low (<50-fold)	Low (Equipotent)
IC50 (Target: JNK3)	~7 nM (e.g., SR-3576)	~15–50 nM	~12 nM
Solubility	High	Moderate	Low
Primary Liability	Chemical stability (oxidation)	Metabolic stability	Lipophilicity

Scenario B: Optimization for CDK2 Inhibition

Recent studies (2024) have highlighted the efficacy of (4-pyrazolyl)-2-aminopyrimidines.[3] The 4-amino pyrazole moiety acts as the critical linker and hydrogen bond donor.

Experimental Data: Optimization of Compound 17 Source: J. Med. Chem. 2024 (DOI: 10.1021/acs.jmedchem.3c02287)[3]

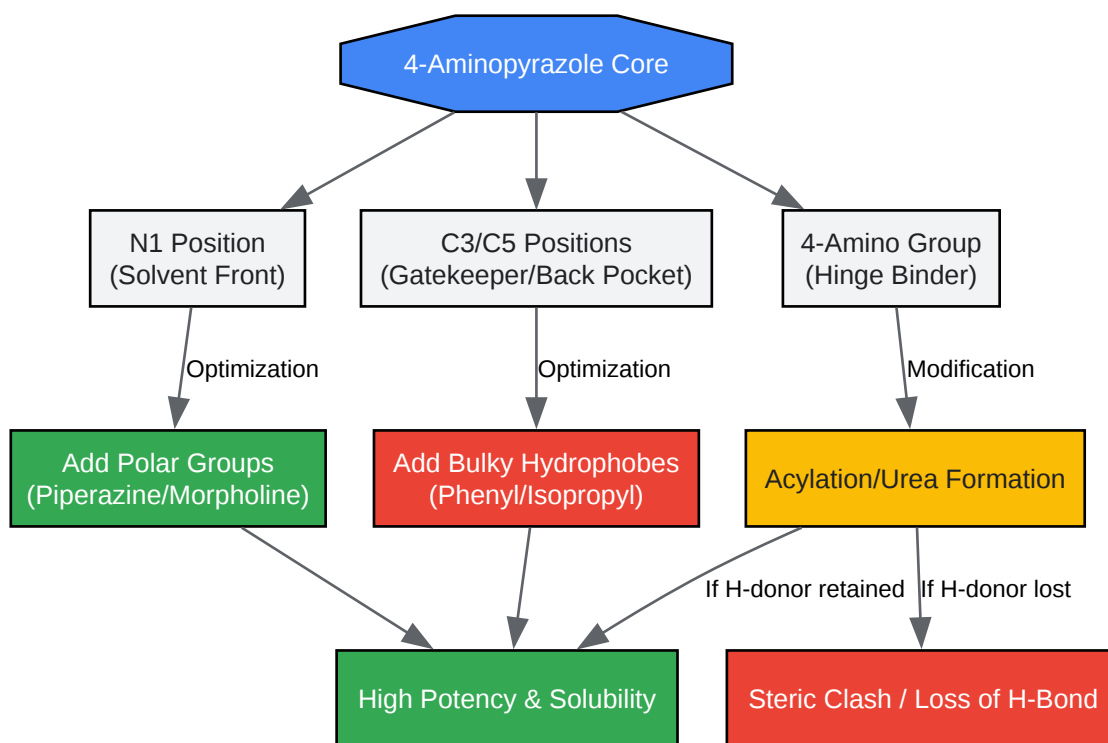
Compound ID	R-Group (C3/C5)	CDK2 IC50 (nM)	Selectivity (vs. CDK1)	Observation
Cmpd 4	Methyl / H	3820	N/A	Weak binding; lacks hydrophobic fill.
Cmpd 9	Phenyl / H	960	2x	Improved potency, poor selectivity.
Cmpd 17	Tailored Amide	0.29	>100x	Optimized gatekeeper interaction.

“

Expert Insight: The dramatic potency shift in Compound 17 confirms that the 4-amino group anchors the molecule, allowing the R-groups to exploit the "selectivity pocket" unique to CDK2.

Visualizing the SAR Logic

The following diagram illustrates the decision tree for modifying the 4-aminopyrazole core to maximize potency and solubility.



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Caption: SAR decision matrix for 4-aminopyrazoles. N1 modifications drive solubility; C3/C5 drive potency; 4-NH2 integrity is crucial for hinge binding.

Experimental Protocols

Protocol A: Synthesis of 4-Aminopyrazoles (Nitrosation-Reduction Route)

Direct synthesis of 4-aminopyrazoles is challenging due to regioisomerism. The most robust industrial route involves the nitrosation of a pre-formed pyrazole followed by reduction.

Reagents:

- Starting Material: 1-substituted-3,5-dimethylpyrazole
- Nitrosating Agent: Sodium Nitrite (), Trifluoroacetic acid (TFA)
- Reducing Agent: Sodium Borohydride ()

) or

/Pd-C

Step-by-Step Workflow:

- Nitrosation: Dissolve the pyrazole (1.0 eq) in TFA at 0°C. Add (1.5 eq) dropwise. Stir for 2 hours. The solution typically turns deep green/blue (formation of the 4-nitroso intermediate).
- Quench: Pour onto ice water and extract with Ethyl Acetate.
- Reduction: Dissolve the crude nitroso compound in Methanol. Add Pd/C (10% w/w) and stir under balloon (1 atm) for 4 hours. Alternatively, use (4.0 eq) in Ethanol if avoiding hydrogenation.
- Purification: The 4-aminopyrazole is air-sensitive. Immediately use in the next step or store as an HCl salt.

Protocol B: Z'-LYTE Kinase Assay (CDK2/JAK)

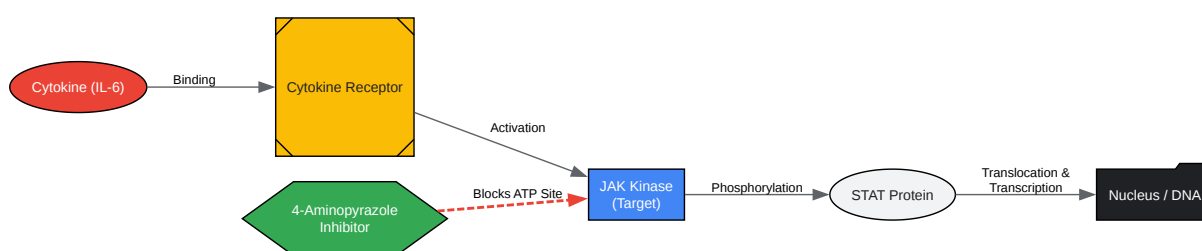
A FRET-based assay is recommended for high-throughput screening of these compounds to eliminate false positives common in colorimetric ATP depletion assays.

- Preparation: Dilute compounds to 4x concentration in 1% DMSO.
- Reaction: Mix 2.5 μ L Compound + 5 μ L Kinase/Peptide Mixture (Invitrogen Z'-LYTE Ser/Thr 12 Peptide) + 2.5 μ L ATP (at).
- Incubation: 1 hour at Room Temperature (RT).
- Development: Add 5 μ L Development Reagent A (cleaves non-phosphorylated peptide). Incubate 1 hour.

- Read: Measure Fluorescence Emission Ratio (Coumarin 445 nm / Fluorescein 520 nm).
- Calculation: % Inhibition =

Mechanism of Action: The JAK-STAT Pathway

4-aminopyrazoles (e.g., Compound 17m) are potent inhibitors of the JAK-STAT pathway, widely used in treating inflammatory diseases and myeloproliferative neoplasms.



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Caption: Mechanism of Action. The 4-aminopyrazole inhibitor competes with ATP at the JAK kinase domain, preventing STAT phosphorylation and downstream inflammatory gene transcription.

References

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